![molecular formula C17H26ClNO2 B4139211 N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4139211.png)
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride
描述
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride, also known as ALKS 5461, is a novel antidepressant drug developed by Alkermes Inc. It is a combination of buprenorphine, a partial opioid agonist, and samidorphan, an opioid antagonist. ALKS 5461 has shown promising results in treating major depressive disorder (MDD), a condition that affects millions of people worldwide.
作用机制
The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 is unique compared to traditional antidepressants. Buprenorphine, the partial opioid agonist component, activates the mu-opioid receptor, which is involved in pain regulation and mood regulation. Samidorphan, the opioid antagonist component, blocks the kappa-opioid receptor, which is involved in the dysphoric effects of stress and depression. The combination of these two components results in a net effect of reducing depressive symptoms.
Biochemical and Physiological Effects
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation. The drug also has an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 has been shown to reduce the hyperactivity of the HPA axis, which is often observed in patients with MDD.
实验室实验的优点和局限性
One of the advantages of N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 is its unique mechanism of action, which may provide an alternative treatment option for patients who do not respond to traditional antidepressants. However, the complexity of the drug's mechanism of action makes it difficult to study in vitro. Additionally, the opioid components of the drug may complicate interpretation of results in animal models.
未来方向
There are several future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461. One direction is to further investigate the drug's mechanism of action and its effects on neurotransmitter release and the HPA axis. Another direction is to study the drug's efficacy and safety in a larger patient population, particularly in patients who have not responded to traditional antidepressants. Additionally, the potential for N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 to be used in combination with other antidepressants should be explored.
Conclusion
In conclusion, N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 is a novel antidepressant drug with a unique mechanism of action. The drug has shown promising results in clinical trials for the treatment of MDD. Further research is needed to fully understand the drug's mechanism of action and its potential as an alternative treatment option for patients with MDD.
科学研究应用
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 has been extensively studied in preclinical and clinical trials for the treatment of MDD. In a phase II clinical trial, N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 showed significant improvement in depressive symptoms compared to placebo. The drug was well-tolerated by the patients and had a favorable safety profile. The results of this trial led to the initiation of phase III clinical trials, which are currently ongoing.
属性
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-11-20-16-10-9-14(12-17(16)19-2)13-18-15-7-5-4-6-8-15;/h3,9-10,12,15,18H,1,4-8,11,13H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNLZTXVZGZPPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。